Cas no 2197670-85-0 (N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide)

N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 2197670-85-0
- N-{2-[(2-tert-butylpyrimidin-5-yl)carbamoyl]ethyl}prop-2-enamide
- EN300-26578322
- Z1479101307
- N-[3-[[2-(1,1-Dimethylethyl)-5-pyrimidinyl]amino]-3-oxopropyl]-2-propenamide
- N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide
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- Inchi: 1S/C14H20N4O2/c1-5-11(19)15-7-6-12(20)18-10-8-16-13(17-9-10)14(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,15,19)(H,18,20)
- InChI Key: OFUMIHIATRAXDX-UHFFFAOYSA-N
- SMILES: C(NCCC(NC1=CN=C(C(C)(C)C)N=C1)=O)(=O)C=C
Computed Properties
- Exact Mass: 276.15862589g/mol
- Monoisotopic Mass: 276.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84Ų
- XLogP3: 0.9
Experimental Properties
- Density: 1.138±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 537.3±46.0 °C(Predicted)
- pka: 12.63±0.70(Predicted)
N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578322-0.05g |
N-{2-[(2-tert-butylpyrimidin-5-yl)carbamoyl]ethyl}prop-2-enamide |
2197670-85-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide Related Literature
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1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
Additional information on N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide
Comprehensive Analysis of N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide (CAS No. 2197670-85-0): Properties, Applications, and Innovations
N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide (CAS No. 2197670-85-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique pyrimidine core modified with a tert-butyl group and an acrylamide moiety, making it a versatile intermediate for drug discovery and polymer chemistry. Its structural complexity and functional groups enable diverse applications, from targeted therapeutics to advanced material synthesis.
The compound's CAS No. 2197670-85-0 serves as a critical identifier for researchers seeking high-purity reagents or exploring its biochemical interactions. Recent studies highlight its potential in kinase inhibition, a hot topic in oncology research, where pyrimidine derivatives are investigated for their ability to modulate cell signaling pathways. Additionally, the prop-2-enamide group allows for covalent binding or polymerization, aligning with trends in bioconjugation and smart materials development.
From a synthetic chemistry perspective, N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide exemplifies modern structure-activity relationship (SAR) optimization. The tert-butyl substituent enhances metabolic stability—a key consideration in drug design—while the carbamoylethyl linker improves solubility. Such features address common challenges like oral bioavailability and blood-brain barrier penetration, frequently searched terms in medicinal chemistry forums.
In material science, this compound's acrylamide functionality enables participation in radical polymerization, a process widely used in hydrogels and adhesives. Researchers exploring responsive polymers or drug-eluting coatings may find its dual reactivity (Michael acceptor and hydrogen-bond donor) particularly valuable. These applications resonate with industry demands for sustainable materials and controlled-release systems.
Analytical characterization of CAS No. 2197670-85-0 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy—techniques central to quality control in fine chemical production. The compound's stability under various pH conditions (pH-dependent degradation) is another area of interest, especially for formulators developing long-acting injectables or topical formulations.
As the scientific community prioritizes green chemistry, synthetic routes to N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide that minimize heavy metal catalysts or hazardous solvents are gaining traction. This aligns with searches for eco-friendly synthesis and atom economy principles. Furthermore, computational studies (molecular docking or DFT calculations) on this compound may predict its interactions with biological targets—a methodology frequently queried in AI-driven drug discovery platforms.
In conclusion, 2197670-85-0 represents a multifaceted chemical entity bridging medicinal chemistry and advanced materials. Its structural motifs cater to contemporary needs in precision medicine and functional polymers, while its characterization exemplifies modern analytical workflows. Ongoing research will likely uncover further utilities for this pyrimidine-acrylamide hybrid, particularly in interdisciplinary applications combining chemistry with biology and engineering.
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